molecular formula C9H4Cl2O2 B2708432 4,7-Dichlorobenzofuran-2-carbaldehyde CAS No. 145672-66-8

4,7-Dichlorobenzofuran-2-carbaldehyde

Cat. No.: B2708432
CAS No.: 145672-66-8
M. Wt: 215.03
InChI Key: HUTCWOPFJGCRBF-UHFFFAOYSA-N
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Description

4,7-Dichlorobenzofuran-2-carbaldehyde is a chemical compound with the molecular formula C9H4Cl2O2 . It has a molecular weight of 215.03 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring substituted with two chlorine atoms and an aldehyde group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

Synthesis and Chemical Reactivity

4,7-Dichlorobenzofuran-2-carbaldehyde is used in the synthesis of various chemical compounds. For instance, it's involved in the synthesis of quinoline ring systems and is used to construct fused or binary quinoline-cored heterocyclic systems. These compounds have significant applications in synthetic chemistry and biological research (Hamama et al., 2018).

Utility in Stereocontrolled Synthesis

This compound derivatives, such as 4-Oxoazetidine-2-carbaldehydes, are important in stereocontrolled synthesis. These compounds serve as both protected α-amino aldehydes and masked β-amino acids, displaying dual reactivity beneficial in synthesizing substances like amino acids, amino sugars, and complex natural products (Alcaide & Almendros, 2002).

Photocatalytic Applications

Furan-2-carbaldehydes, related to this compound, are utilized as green C1 building blocks in the synthesis of bioactive quinazolin-4(3H)-ones. This process involves ligand-free photocatalytic C–C bond cleavage, highlighting the compound's role in environmentally friendly chemical synthesis (Yu et al., 2018).

Improved Synthesis Methods

Advancements in the synthesis of derivatives like 2-substituted 4-chlorothiazole-5-carbaldehydes, which are structurally related to this compound, have been made. These improved methods offer higher yields and convenience, further enhancing the compound's utility in chemical research (Debski et al., 1997).

Applications in Heterocyclic Synthesis

This compound and its analogs play a crucial role in heterocyclic synthesis. They are used as intermediates in the creation of diverse heterocyclic systems, proving their versatility in the synthesis of novel chemical entities (Gouda et al., 2016).

Properties

IUPAC Name

4,7-dichloro-1-benzofuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2O2/c10-7-1-2-8(11)9-6(7)3-5(4-12)13-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTCWOPFJGCRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=C(O2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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